5-Methyl-1,3,4-thiadiazol-2-ol
Overview
Description
5-Methyl-1,3,4-thiadiazol-2-ol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The methyl group at the 5-position is a common substituent that can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol and its derivatives has been explored through various methods. One approach involves the Ugi reaction, which is a one-step procedure used to synthesize a series of 5-methyl-1,2,3-thiadiazoles with potential fungicidal and antiviral activities . Another method described the synthesis of 1,3,4-thiadiazol-2(3H)-one derivatives starting from 5-methyl-1,3,4-thiadiazole-2-thiol, leading to a range of substituted compounds . Additionally, the synthesis of 1,3,4-thiadiazolidine-2-thiones and their rearrangement with metal ions has been reported .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1,3,4-thiadiazol-2-ol derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations . The study of another derivative, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, revealed the influence of substituent groups on molecular aggregation .
Chemical Reactions Analysis
The chemical reactivity of 5-Methyl-1,3,4-thiadiazol-2-ol derivatives has been explored in various contexts. Metal ion-induced rearrangements of thiadiazolidine-2-thiones have been studied, showing the formation of stable metal complexes and Schiff bases . An unexpected intramolecular addition-elimination reaction of 1,3,4-thiadiazoles has been utilized to synthesize thiadiazol-2(3H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1,3,4-thiadiazol-2-ol derivatives are diverse and depend on the specific substituents and molecular structure. For example, derivatives with peripheral n-alkoxy chains exhibit liquid-crystalline properties and tunable electrical conductivity . The solvent effects on molecular aggregation and the spectroscopic properties of certain derivatives have been investigated, highlighting the role of substituent groups and solvent interactions . The spectral characterization and crystal structure of a spiro-thiadiazoline derivative have also been reported, providing insights into the conformation and stability of such compounds .
Scientific Research Applications
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Antifungal Interactions
- Field : Medical Science
- Application : 5-Methyl-1,3,4-thiadiazol-2-ol has been found to have strong synergistic interaction with Amphotericin B, a potent antifungal drug .
- Method : The compound, referred to as C1, was tested in vitro against fungal clinical isolates .
- Results : The study found that the C1 derivative allows the use of a dozen to several dozen times lower Amphotericin B concentration necessary for 100% inhibition of the growth of pathogenic fungi in vitro .
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Fluorescent Probes
- Field : Chemistry
- Application : Derivatives of 5-Methyl-1,3,4-thiadiazol-2-ol have found broad applications such as fluorescent probes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Potential Pesticide
- Field : Agriculture
- Application : 5-Amino-3-methyl-1,2,4-thiadiazole, a related compound, has been used as a potential pesticide .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Antiepileptic Agents
- Field : Medical Science
- Application : Derivatives of 1,3,4-thiadiazole, a similar compound to 5-Methyl-1,3,4-thiadiazol-2-ol, have shown good potency as anticonvulsant agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Enzyme Inhibitors
- Field : Biochemistry
- Application : 5-Amino-3-methyl-1,2,4-thiadiazole, a related compound, has been used as a component of medicinally important enzyme inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Fluorescent Probes and Food Additives
- Field : Chemistry and Food Science
- Application : Derivatives of 5-Methyl-1,3,4-thiadiazol-2-ol have found broad applications such as fluorescent probes and food additives .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Antibiotics
- Field : Medical Science
- Application : The 1,3,4-thiadiazole-containing drugs Cefazolin and Nefazodone are used as antibiotics and cell wall synthesis inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Antiprotozole
- Field : Medical Science
- Application : Megazol, a 1,3,4-thiadiazole-containing drug, is used as an antiprotozole, protein, and DNA synthesis inhibitor .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Diuretics
- Field : Medical Science
- Application : Methazolamide and Acetazolamide, 1,3,4-thiadiazole-containing drugs, are used as diuretics and carbonic anhydrase inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
5-methyl-3H-1,3,4-thiadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLWYEULLSTVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510617 | |
Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3,4-thiadiazol-2-ol | |
CAS RN |
84352-65-8 | |
Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,3,4-thiadiazol-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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